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Compound of Interest

Compound Name: 1-(4-Methylbenzyl)azetidine

Cat. No.: B15332866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 1-(4-
Methylbenzyl)azetidine. Due to the limited availability of direct experimental data for this

specific compound in public databases, this guide leverages data from the structurally similar

compounds 1-benzylazetidine and p-xylene to predict and cross-reference its key

spectroscopic features. This approach allows for a robust estimation of the expected spectral

characteristics, aiding in the identification and characterization of 1-(4-Methylbenzyl)azetidine
in a research setting.

Data Presentation
The following tables summarize the expected and observed quantitative data for 1-(4-
Methylbenzyl)azetidine and its analogues.

Table 1: Predicted ¹H NMR Data for 1-(4-Methylbenzyl)azetidine and Comparative Data
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Compound
Aromatic
Protons
(ppm)

Benzylic
Protons
(CH₂) (ppm)

Azetidine
Protons
(CH₂) (ppm)

Methyl
Protons
(CH₃) (ppm)

Solvent

1-(4-

Methylbenzyl)

azetidine

(Predicted)

~7.1 (d), ~7.2

(d)
~3.6

~3.3 (t), ~2.1

(quintet)
~2.3 CDCl₃

1-

Benzylazetidi

ne

7.2-7.4 (m) 3.64
3.32 (t), 2.11

(quintet)
N/A CDCl₃

p-Xylene[1][2] 7.05 (s) N/A N/A 2.30 (s) CDCl₃

Table 2: Predicted ¹³C NMR Data for 1-(4-Methylbenzyl)azetidine and Comparative Data

Compo
und

Aromati
c C-CH₃
(ppm)

Aromati
c CH
(ppm)

Aromati
c C-C
(quat.)
(ppm)

Benzyli
c CH₂
(ppm)

Azetidin
e CH₂
(ppm)

Methyl
CH₃
(ppm)

Solvent

1-(4-

Methylbe

nzyl)azeti

dine

(Predicte

d)

~136
~129,

~128
~138 ~63 ~54, ~18 ~21 CDCl₃

1-

Benzylaz

etidine[3]

N/A

128.9,

128.1,

126.8

139.7 63.2
54.4,

18.2
N/A CDCl₃

p-

Xylene[4]
134.7 129.0 N/A N/A N/A 20.9 CDCl₃

Table 3: Predicted IR Absorption Data for 1-(4-Methylbenzyl)azetidine and Comparative Data
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Compound
C-H Aromatic
Stretch (cm⁻¹)

C=C Aromatic
Stretch (cm⁻¹)

C-H Aliphatic
Stretch (cm⁻¹)

C-N Stretch
(cm⁻¹)

1-(4-

Methylbenzyl)az

etidine

(Predicted)

~3000-3100 ~1600, ~1450 ~2800-3000 ~1100-1200

Azetidine

(General)
N/A N/A ~2850-2960 ~1130

p-Xylene

(General)
~3020-3080 ~1615, ~1500 ~2850-2975 N/A

Table 4: Predicted Mass Spectrometry Data for 1-(4-Methylbenzyl)azetidine and Comparative

Data

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

1-(4-Methylbenzyl)azetidine

(Predicted)
161

146 (M-CH₃), 105 (tropylium

ion), 91 (benzyl cation), 56

(azetidine fragment)

1-Benzylazetidine[3] 147
91 (tropylium ion), 56

(azetidine fragment)

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Instrument parameters should be optimized for the specific sample and

equipment used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated

chloroform (CDCl₃) or another appropriate deuterated solvent in a 5 mm NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 10-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Chemical shifts are referenced to the residual

solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be

prepared by grinding a small amount of the sample with dry KBr powder and pressing it into

a transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry

(GC-MS) is suitable. The sample is injected into a GC where it is vaporized and separated

on a capillary column before entering the mass spectrometer. For less volatile or thermally

labile compounds, direct infusion via Electrospray Ionization (ESI) or another soft ionization

technique may be used.

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) coupled to a suitable

ionization source.

GC-MS Parameters (Example):

Injector Temperature: 250°C.

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

Carrier Gas: Helium.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragment ions.

Mandatory Visualization
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Workflow for Spectroscopic Analysis of 1-(4-Methylbenzyl)azetidine

Sample Preparation
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Data Interpretation
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Purification (e.g., Chromatography)

NMR Spectroscopy
(1H, 13C) IR Spectroscopy Mass Spectrometry

(e.g., GC-MS)

Structure Validation

Comparative Analysis with Analogs
(1-benzylazetidine, p-xylene)

Final_Report

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis and data interpretation of 1-(4-
Methylbenzyl)azetidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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